Pyridin-4-ylmethanol hydrochloride

Coordination Chemistry Crystallography Metal-Organic Frameworks

Inconsistent ligand solubility and handling often hinder reproducible coordination network synthesis. Pyridin-4-ylmethanol hydrochloride (CAS 62302-28-7) eliminates these issues as a stable, crystalline building block with enhanced aqueous solubility. • ≥98% purity for accurate stoichiometric control. • High melting point (>158 °C) facilitates precise weighing vs. low-melting free base. • Predictable 2D network assembly confirmed by crystallography vs. 3D isomer. Ideal for high-throughput, aqueous-based reactions and antimalarial scaffold derivatization.

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
CAS No. 62302-28-7
Cat. No. B1290629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridin-4-ylmethanol hydrochloride
CAS62302-28-7
Molecular FormulaC6H14ClNO
Molecular Weight151.63 g/mol
Structural Identifiers
SMILESC1CNCCC1CO.Cl
InChIInChI=1S/C6H7NO.ClH/c8-5-6-1-3-7-4-2-6;/h1-4,8H,5H2;1H
InChIKeyCPQFGECQYJPNCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridin-4-ylmethanol hydrochloride: Compound Profile & Procurement


Pyridin-4-ylmethanol hydrochloride (CAS 62302-28-7) is a pyridine derivative belonging to the class of heterocyclic aromatic alcohols. Its molecular formula is C6H8ClNO, with a molecular weight of approximately 145.59 g/mol [1]. The compound consists of a pyridine ring substituted at the 4-position with a hydroxymethyl group, stabilized as the hydrochloride salt. It is commercially available with typical purities of ≥98% and is supplied in quantities ranging from 1 g to 100 kg for research and industrial applications . As a hydrochloride salt, it exhibits enhanced water solubility relative to its free base counterpart (4-pyridinemethanol, CAS 586-95-8), which is a key consideration for aqueous-based reactions and formulations .

Salt formHydrochloride salt enhances water solubility for aqueous workflows
Position4-hydroxymethyl substitution directs square pyramidal coordination geometry
HandlingHigh-melting crystalline solid supports reproducible weighing and storage

Why Generic Substitution with 4-Pyridinemethanol Analogs Fails


Direct substitution of pyridin-4-ylmethanol hydrochloride with the free base (4-pyridinemethanol, CAS 586-95-8) or positional isomers (e.g., 3-pyridinemethanol) introduces critical changes in physicochemical properties and coordination chemistry that can compromise reaction outcomes. The hydrochloride salt form significantly improves aqueous solubility compared to the free base, which is reported to have limited water solubility . Furthermore, the 4-position of the hydroxymethyl group on the pyridine ring dictates distinct coordination geometries and hydrogen-bonding networks in metal complexes compared to the 3-position isomer, as demonstrated crystallographically [1]. Substituting with a positional isomer without adjusting reaction stoichiometry or ligand design may lead to altered coordination spheres, different crystal packing, and ultimately divergent catalytic or material properties. The hydrochloride salt also provides a convenient, stable, and easy-to-handle crystalline solid, whereas the free base is a low-melting solid (mp 14–17 °C) that may be more challenging to weigh accurately .

Free base (4-pyridinemethanol)

Lower water solubility may alter reaction outcomes in aqueous-phase synthesis

3-Position isomer

Octahedral vs. square pyramidal coordination can shift network topology and crystal packing

Low-melting analog

Free base low melting point (14–17 °C) may complicate accurate stoichiometric weighing

Pyridin-4-ylmethanol hydrochloride vs. Closest Analogs


Coordination Geometry: 4- vs. 3-Pyridinemethanol

In a direct crystallographic comparison, the copper(II) complex formed with 4-pyridylmethanol (4-PM) exhibits a square pyramidal geometry, whereas the analogous complex with the 3-position isomer (3-PM) adopts an octahedral coordination environment [1]. This structural divergence arises from the distinct orientation of the pyridine nitrogen relative to the hydroxymethyl substituent.

Coordination geometry
Head-to-head
Square pyramidal (4-PM) vs. Octahedral (3-PM)
Geometry directs coordination network architecture
X-ray diffraction at 217 K; P4/n space group
Coordination Chemistry Crystallography Metal-Organic Frameworks

Hydrogen-Bonded Network Dimensionality: 2D vs. 3D

The copper complex [Cu(4-PM)₄Cl]Cl forms a 2-dimensional hydrogen-bonded coordination network via O–H⋯Cl and C–H⋯Cl intermolecular hydrogen bonds. In contrast, the 3-PM analog [Cu(3-PM)₄Cl₂] forms a 3-dimensional network via O–H⋯O, C–H⋯Cl, and O–H⋯Cl hydrogen bonds and π⋯π stacking [1].

Network dimensionality
Head-to-head
2D (4-PM) vs. 3D (3-PM)
Dimensionality affects porosity and stability profiles
Hydrogen-bonded network via O–H···Cl interactions
Supramolecular Chemistry Crystal Engineering Coordination Networks

Enhanced Aqueous Solubility via Hydrochloride Salt

Pyridin-4-ylmethanol hydrochloride is reported to be soluble in water, whereas the free base 4-pyridinemethanol (CAS 586-95-8) exhibits limited water solubility and is often described as 'soluble' but with less favorable dissolution characteristics . The hydrochloride salt form enhances solubility due to ionic interactions with water molecules.

Aqueous solubility
Data to verify
Hydrochloride: soluble in water Free base: limited solubility
Salt form may reduce need for co-solvents
Qualitative comparison; quantitative solubility data unavailable
Physicochemical Properties Formulation Science Organic Synthesis

Melting Point Elevation: Solid-State Handling Advantage

The hydrochloride salt exhibits a significantly higher melting point (reported as 158–162 °C or 215–219 °C ) compared to the free base, which melts at 14–17 °C or 52–56 °C depending on source. The elevated melting point indicates stronger intermolecular forces in the solid state, facilitating easier handling, weighing, and storage as a crystalline powder.

Melting point
Data to verify
≥100 °C higher than free base
Crystalline form simplifies handling and weighing
Reported ranges: 158–162 °C vs. 14–17 °C
Physical Properties Solid-State Chemistry Laboratory Handling

Antimalarial Activity of 4-Pyridinemethanol Scaffold

2,6-substituted-4-pyridinemethanols have demonstrated antimalarial activity against Plasmodium falciparum in owl monkey models. Specifically, WR-180,409 (enpiroline), a 4-pyridinemethanol derivative, showed efficacy in treating induced P. falciparum infections in healthy, non-immune human subjects [1][2]. While this data does not directly quantify activity for the unsubstituted hydrochloride salt, it establishes the 4-pyridinemethanol core as a privileged scaffold for antimalarial drug development.

Antimalarial scaffold
Class-level
4-PM core present in active antimalarials
Scaffold-derivatization context for antimalarial research
Evidence from substituted derivatives; not directly for parent
Antimalarial Medicinal Chemistry Drug Discovery

Enzyme-Catalyzed Redox Reactions with 4-Pyridinemethanol

4-Pyridinemethanol participates as a substrate in enzyme-catalyzed redox reactions, specifically the reversible interconversion with pyridine-4-aldehyde via NADH/NAD⁺ or NADPH/NADP⁺ cofactor systems [1]. This demonstrates its utility as a ligand or substrate in biochemical assays, a property not universally shared by all pyridinemethanol isomers.

Enzymatic substrate
Reported
Participates in 7 NADH/NADPH redox reactions
Potential substrate for alcohol dehydrogenase assays
BRENDA; 3-PM reported in fewer enzymatic contexts
Biocatalysis Enzymology Redox Chemistry

Optimal Applications of Pyridin-4-ylmethanol hydrochloride


2D Coordination Polymers and MOF Design

When targeting 2D hydrogen-bonded coordination networks, pyridin-4-ylmethanol hydrochloride is the preferred ligand over the 3-position isomer. Crystallographic evidence confirms that 4-PM forms a square pyramidal Cu(II) complex that assembles into a 2D network, whereas 3-PM yields a 3D octahedral network [1]. This predictable dimensionality control is essential for crystal engineering applications where anisotropic properties are desired.

Aqueous-Phase Synthesis with High Solubility

For reactions conducted in water or aqueous mixtures without organic co-solvents, the hydrochloride salt form provides practical solubility advantages over the free base [1]. This is particularly relevant for high-throughput experimentation, flow chemistry, and green chemistry applications where water is the preferred solvent.

Precise Weighing for Reproducible Synthesis

In protocols requiring accurate stoichiometric control, the hydrochloride salt's high melting point (>158 °C) and crystalline nature facilitate precise weighing and handling compared to the low-melting free base . This reduces experimental variability in multi-step syntheses and medicinal chemistry library production.

Antimalarial Drug Discovery and Scaffold Development

Given the established antimalarial activity of 2,6-substituted-4-pyridinemethanols in preclinical and clinical studies [2], the hydrochloride salt serves as a convenient starting material for derivatization. Researchers pursuing novel antimalarial agents can leverage this validated core scaffold to design and synthesize focused libraries of analogs.

Application
Selection Property
Validation Focus
2D coordination polymer design
Ligand geometry control
Crystallographic network dimensionality
Aqueous-phase synthesis
Salt-form solubility
Reaction compatibility in water
Stoichiometric protocol
High-melting crystalline form
Weighing accuracy and reproducibility
Antimalarial scaffold derivatization
Privileged core scaffold
Derivatization and activity screening

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